Oxiraneethanol, 2-methyl-
Overview
Description
Oxiraneethanol, 2-methyl-, also known as 2-(2-methyloxiran-2-yl)ethanol, is an organic compound belonging to the class of epoxides. It is a colorless liquid with a characteristic odor. The molecule consists of a three-membered ring structure (epoxide) with a methyl group attached to one carbon atom and an ethanol chain (hydroxyethyl group) attached to the other.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxiraneethanol, 2-methyl- can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .
Industrial Production Methods: On an industrial scale, oxiranes (epoxides) are often produced by the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is prepared by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides like Oxiraneethanol, 2-methyl-.
Chemical Reactions Analysis
Types of Reactions: Oxiraneethanol, 2-methyl- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, halides.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Ring-Opening Products: Depending on the nucleophile, products can include diols, haloalcohols, and aminoalcohols.
Oxidation Products: Diols.
Reduction Products: Alcohols.
Scientific Research Applications
Oxiraneethanol, 2-methyl- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the preparation of various complex molecules, including pharmaceuticals and fine chemicals.
Materials Science: The compound is used in the synthesis of polymers and other materials.
Biodegradability Studies: Research is conducted to understand its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of Oxiraneethanol, 2-methyl- primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring-opening reactions, forming various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with similar reactivity but different applications.
Butylene Oxide: Used in the production of polymers and other materials.
Uniqueness: Oxiraneethanol, 2-methyl- is unique due to its specific structure, which includes a methyl group and a hydroxyethyl group attached to the epoxide ring. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-(2-methyloxiran-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMGAGCAEGFLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437742 | |
Record name | Oxiraneethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59954-67-5 | |
Record name | Oxiraneethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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